Allosteric Modulation: 4-Chlorophenyl Substitution Potency-Efficacy Balance
In the 3-ethoxycarbonyl-2-aminothiophene series, the 5-(4-chlorophenyl) analogue (9l) demonstrated an ED50 of 6.6 µM and an allosteric enhancement (AE) score of 57% in a [3H]CPX competitive binding assay using CHO cells expressing human A1 adenosine receptor . This represents a 2.4-fold improvement in potency compared to the unsubstituted parent (6b: ED50 = 15.8 µM) and a 3.2-fold increase in efficacy over the 5-phenyl analogue (9a: AE score = 18%) . The combination of sub-10 µM potency and >50% efficacy makes the 4-chlorophenyl moiety a preferred choice for allosteric modulator development .
| Evidence Dimension | Allosteric enhancement of A1 adenosine receptor |
|---|---|
| Target Compound Data | ED50 = 6.6 µM, AE score = 57% |
| Comparator Or Baseline | Unsubstituted parent (6b): ED50 = 15.8 µM, AE score = 77%; 5-phenyl analogue (9a): ED50 = 2.1 µM, AE score = 18%; 5-(4-fluorophenyl) (9k): ED50 = 8.3 µM, AE score = 51%; 5-(4-bromophenyl) (9m): ED50 = 20.2 µM, AE score = 41% |
| Quantified Difference | 2.4-fold potency improvement over unsubstituted parent; 3.2-fold efficacy improvement over 5-phenyl analogue |
| Conditions | [3H]CPX competitive binding assay, CHO cells expressing human A1AR |
Why This Matters
This quantitative profile demonstrates that the 4-chlorophenyl moiety uniquely balances potency and efficacy, making it a strategic choice for allosteric modulator SAR studies where both parameters must be optimized.
